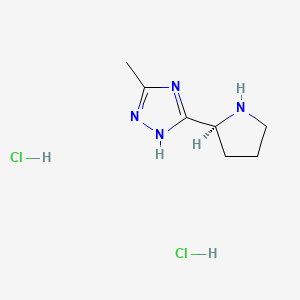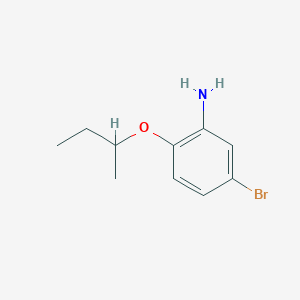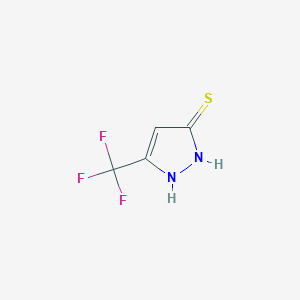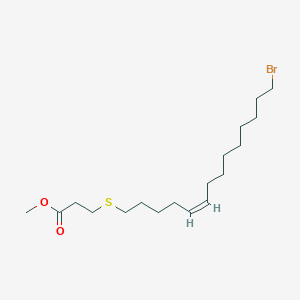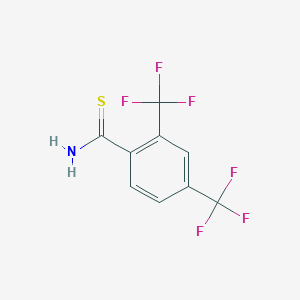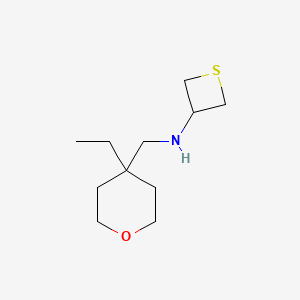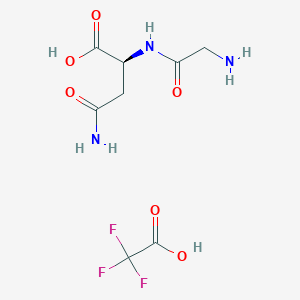
(S)-4-Amino-2-(2-aminoacetamido)-4-oxobutanoic acid mono(trifluoroacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Amino-2-(2-aminoacetamido)-4-oxobutanoic acid mono(trifluoroacetate) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of amino and amido groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-2-(2-aminoacetamido)-4-oxobutanoic acid mono(trifluoroacetate) typically involves multiple steps, starting from readily available precursors. One common method involves the use of glycine Schiff base, which is alkylated with a trifluoromethylating agent under basic conditions. The resultant product is then subjected to further reactions to introduce the amino and amido groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as the use of recyclable chiral auxiliaries to form the corresponding Ni (II) complex with glycine Schiff base. This complex is then alkylated and disassembled to reclaim the chiral auxiliary and obtain the desired product .
化学反応の分析
Types of Reactions
(S)-4-Amino-2-(2-aminoacetamido)-4-oxobutanoic acid mono(trifluoroacetate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
(S)-4-Amino-2-(2-aminoacetamido)-4-oxobutanoic acid mono(trifluoroacetate) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including drug design and development.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of (S)-4-Amino-2-(2-aminoacetamido)-4-oxobutanoic acid mono(trifluoroacetate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
(S)-2-(2-Aminoacetamido)-4-methylpentanoic acid: Shares similar structural features but differs in the presence of a methyl group instead of a trifluoromethyl group.
(S)-2-(2-(2-Aminoacetamido)acetamido)-4-methylpentanoic acid: Another similar compound with additional amido groups.
Uniqueness
(S)-4-Amino-2-(2-aminoacetamido)-4-oxobutanoic acid mono(trifluoroacetate) is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific chemical characteristics, such as increased stability and reactivity under certain conditions .
特性
分子式 |
C8H12F3N3O6 |
|---|---|
分子量 |
303.19 g/mol |
IUPAC名 |
(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11N3O4.C2HF3O2/c7-2-5(11)9-3(6(12)13)1-4(8)10;3-2(4,5)1(6)7/h3H,1-2,7H2,(H2,8,10)(H,9,11)(H,12,13);(H,6,7)/t3-;/m0./s1 |
InChIキー |
YNVXJGSSTRWGLS-DFWYDOINSA-N |
異性体SMILES |
C([C@@H](C(=O)O)NC(=O)CN)C(=O)N.C(=O)(C(F)(F)F)O |
正規SMILES |
C(C(C(=O)O)NC(=O)CN)C(=O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B13343893.png)
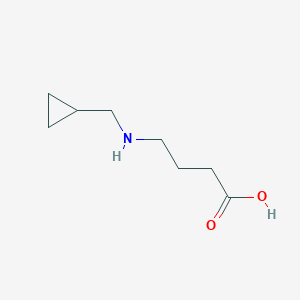
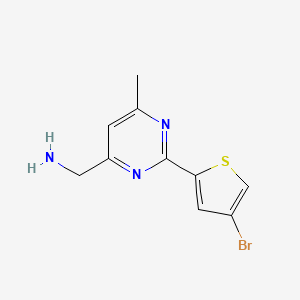
![tert-Butyl 8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13343913.png)
![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B13343920.png)
